5-Chloro-6-methoxyisoindoline
Description
5-Chloro-6-methoxyisoindoline is a bicyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring (isoindoline core). The molecule is substituted with a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 4. Isoindoline derivatives are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-3-7-5-11-4-6(7)2-8(9)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
RDARSPVKHUUPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroanisole and an appropriate amine.
Reduction: The nitro group of 5-chloro-2-nitroanisole is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization to form the isoindoline ring. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxyisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The chlorine atom at the fifth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-6-methoxyisoindoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxyisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares 5-Chloro-6-methoxyisoindoline with structurally related compounds, focusing on molecular features, substituent effects, and applications.
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Substituent Effects and Reactivity
- Chloro vs. In contrast, methoxy groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Example: 6-Chloro-Isoquinoline (C₉H₆ClN) shares a similar chloro-substitution pattern but differs in core structure (isoquinoline vs. isoindoline), leading to distinct aromaticity and electronic properties .
Positional Isomerism :
- Substituent positions significantly alter molecular interactions. For instance, 5-Methoxyindoline hydrochloride (CAS 4770-39-2) has a methoxy group at position 5, comparable to this compound. However, the indoline core (six-membered ring with nitrogen) differs from isoindoline, affecting ring strain and conformational flexibility .
Physicochemical and Commercial Considerations
Melting Points and Stability :
- While data for this compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid exhibit a melting point of 199–201°C, suggesting that methoxy-substituted heterocycles generally have moderate thermal stability . Hydrochloride salts (e.g., 5-Methoxyindoline HCl) may exhibit higher solubility but lower melting points due to ionic character .
- Synthesis and Cost: Methoxy-substituted compounds often require costly reagents or multi-step syntheses. For example, 7-Methoxy-1H-indole-3-carboxylic acid is priced at ¥23,000/5g (>97% purity), reflecting the challenges in functionalizing indole derivatives . Chloro-substituted analogs like 6-Chloro-Isoquinoline may face similar cost barriers due to halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
